Cas no 647852-82-2 ((R)-SN-38)

(R)-SN-38 structure
(R)-SN-38 structure
Nome del prodotto:(R)-SN-38
Numero CAS:647852-82-2
MF:C22H20N2O5
MW:392.404605865479
CID:961391
PubChem ID:13374085

(R)-SN-38 Proprietà chimiche e fisiche

Nomi e identificatori

    • (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione
    • (R)-SN-38
    • (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(2
    • 7-Ethyl-10-Hydroxy Camptothecin, (R)-
    • AKOS025394793
    • (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • (R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • (R)-7-Ethyl-10-Hydroxy Camptothecin
    • 9P899M3X4E
    • (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
    • SCHEMBL16072280
    • (R)-SN-38; 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (4R)-; (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; (R)-SN-38; (R)-7-Ethyl-10-hydroxycamptothecin; (4R)-4
    • DTXSID90538620
    • 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (4R)-
    • 647852-82-2
    • (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4'
    • Inchi: 1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m1/s1
    • Chiave InChI: FJHBVJOVLFPMQE-JOCHJYFZSA-N
    • Sorrisi: O1C([C@@](C([H])([H])C([H])([H])[H])(C2C([H])=C3C4C(=C(C([H])([H])C([H])([H])[H])C5C([H])=C(C([H])=C([H])C=5N=4)O[H])C([H])([H])N3C(C=2C1([H])[H])=O)O[H])=O

Proprietà calcolate

  • Massa esatta: 392.13700
  • Massa monoisotopica: 392.13722174 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 2
  • Complessità: 820
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 100
  • Peso molecolare: 392.4

Proprietà sperimentali

  • PSA: 101.65000
  • LogP: 2.34760

(R)-SN-38 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
S589945-5mg
(R)-SN-38
647852-82-2
5mg
$1728.00 2023-05-17
TRC
S589945-25mg
(R)-SN-38
647852-82-2
25mg
$ 27000.00 2023-09-06
TRC
S589945-10mg
(R)-SN-38
647852-82-2
10mg
$3284.00 2023-05-17
TRC
S589945-2.5mg
(R)-SN-38
647852-82-2
2.5mg
$907.00 2023-05-17
TRC
S589945-1mg
(R)-SN-38
647852-82-2
1mg
$414.00 2023-05-17
Fornitori consigliati
atkchemica
(CAS:647852-82-2)(R)-SN-38
CL14953
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta